N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021231-06-0
VCID: VC8195312
InChI: InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
SMILES: C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Molecular Formula: C18H12BrN3O2S
Molecular Weight: 414.3 g/mol

N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1021231-06-0

Cat. No.: VC8195312

Molecular Formula: C18H12BrN3O2S

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1021231-06-0

Specification

CAS No. 1021231-06-0
Molecular Formula C18H12BrN3O2S
Molecular Weight 414.3 g/mol
IUPAC Name N-(4-bromophenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
Standard InChI Key PEJBLEJWERWNNE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular architecture integrates a benzothieno[3,2-d]pyrimidin-4-one scaffold linked to an N-(4-bromophenyl)acetamide group. Key identifiers include:

PropertyValue
CAS No.1021231-06-0
Molecular FormulaC18H12BrN3O2S\text{C}_{18}\text{H}_{12}\text{BrN}_{3}\text{O}_{2}\text{S}
Molecular Weight414.3 g/mol
IUPAC NameN-(4-bromophenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
SMILESC1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
InChI KeyPEJBLEJWERWNNE-UHFFFAOYSA-N

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the acetamide bridge facilitates hydrogen bonding with biological targets .

Structural Analysis

The benzothieno[3,2-d]pyrimidine core combines a thiophene ring fused to a pyrimidine-4-one system, creating a planar, aromatic structure conducive to π-π stacking interactions. The 4-oxo group introduces polarity, influencing solubility and binding affinity. Computational modeling suggests that the bromophenyl moiety occupies hydrophobic pockets in enzyme active sites, a feature exploited in kinase inhibitor design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-bromophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:

  • Core Formation: Condensation of 2-aminobenzothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions yields the pyrimidine ring.

  • Acetamide Coupling: A nucleophilic substitution reaction attaches the bromophenyl-acetamide group to the pyrimidine nitrogen, often using coupling agents like EDCI or HOBt in anhydrous DMF.

  • Oxidation: The 4-oxo group is introduced via oxidation of a thione intermediate using hydrogen peroxide or potassium permanganate.

Critical parameters include maintaining anhydrous conditions during coupling and controlling reaction temperatures (60–80°C) to prevent decomposition.

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound, followed by recrystallization from ethanol to achieve >95% purity . LC-MS and 1H NMR^1\text{H NMR} confirm structural integrity, with characteristic peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 4.3 ppm (acetamide methylene).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic systems. It is soluble in polar aprotic solvents (DMF, DMSO) and moderately stable under acidic conditions (pH 4–6), but degrades in alkaline environments (pH >8) . Accelerated stability studies indicate a shelf life of 12 months when stored at −20°C in amber vials.

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} = 274 nm (π→π* transition of the benzothieno-pyrimidine core) .

  • IR: Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C-N stretch).

Biological Activity and Mechanisms

Kinase Inhibition

Preliminary assays reveal inhibitory activity against cyclin-dependent kinases (CDK2 and CDK4) with IC50_{50} values of 1.2 μM and 2.4 μM, respectively. Molecular docking studies suggest that the bromophenyl group occupies the ATP-binding pocket, while the acetamide linker forms hydrogen bonds with conserved residues (e.g., Lys33 in CDK2) .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. For example, replacing the bromine atom with electron-withdrawing groups (e.g., nitro) enhances kinase affinity, while PEGylation improves aqueous solubility for in vivo studies .

Targeted Therapeutics

Ongoing research explores its utility in oncology (e.g., breast cancer models) and neurodegenerative diseases (e.g., Alzheimer’s via CDK5 inhibition). A 2024 study demonstrated 60% tumor growth inhibition in murine xenografts at 50 mg/kg/day .

Future Research Directions

ADMET Profiling

Comprehensive pharmacokinetic studies are needed to assess oral bioavailability, metabolic clearance, and toxicity. Preliminary rodent models indicate a plasma half-life of 2.3 hours, suggesting frequent dosing may be required .

Structural Analogues

Synthesizing analogues with modified heterocyclic cores (e.g., substituting sulfur with oxygen) could optimize selectivity and reduce off-target effects .

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